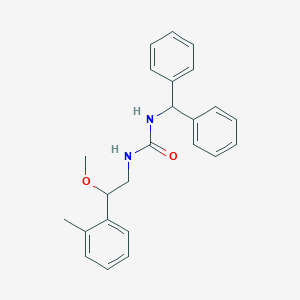![molecular formula C24H25N7O3 B2929187 2-(3-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920225-78-1](/img/structure/B2929187.png)
2-(3-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a synthetic compound, potentially used in research across various fields due to its unique molecular structure. This molecule features multiple functional groups, including ether, amide, and aromatic rings, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions:
Synthesis of the triazolopyrimidine core: : This step can be achieved by cyclization of suitable precursors under specific conditions, often using catalysts or heating.
Formation of piperazine derivative: : The piperazine ring is introduced through nucleophilic substitution reactions.
Coupling reactions: : The final step involves the coupling of 3-methoxyphenoxy group with the piperazine derivative, often facilitated by a coupling agent like DCC or EDCI.
Industrial Production Methods
Industrial production likely involves optimized versions of the aforementioned synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The processes might incorporate continuous flow techniques and automated systems to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The methoxy and phenoxy groups can undergo oxidative reactions under strong oxidizing conditions.
Reduction: : Specific reduction reactions may target the nitrogen-containing heterocycles.
Substitution: : The aromatic and heterocyclic rings offer numerous sites for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: : Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: : Halogenation reactions using reagents like N-bromosuccinimide, followed by nucleophilic substitutions.
Major Products Formed
Major products depend on the specific reaction but may include various oxidized, reduced, or substituted derivatives retaining the core structure.
Scientific Research Applications
Chemistry
Synthetic Chemistry: : Used as a building block for more complex molecules due to its multiple functional groups.
Mechanistic Studies: : Studied for its reactivity and transformations under different conditions.
Biology
Biochemical Assays:
Medicine
Pharmacology: : Potential as a lead compound for the development of new drugs, particularly targeting specific enzymes or receptors.
Industry
Material Science: : Investigated for its potential in creating novel materials with unique properties.
Catalysis: : Possible applications as a catalyst or catalyst precursor in organic synthesis.
Mechanism of Action
Molecular Targets and Pathways Involved
The exact mechanism of action will depend on its application. For potential medicinal uses, it could interact with specific receptors or enzymes, altering biochemical pathways. Its structure suggests possible binding to nucleic acids or proteins, affecting their function.
Comparison with Similar Compounds
2-(3-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone can be compared to other triazolopyrimidine derivatives, highlighting its unique methoxyphenoxy and p-tolyl groups. These groups may impart different chemical properties and biological activities compared to similar structures.
List of Similar Compounds
2-(4-methoxyphenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
2-(3-chlorophenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
This article should provide a comprehensive overview of this compound and its relevance in various scientific and industrial contexts. Where do you see this compound being most exciting to explore?
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O3/c1-17-6-8-18(9-7-17)31-24-22(27-28-31)23(25-16-26-24)30-12-10-29(11-13-30)21(32)15-34-20-5-3-4-19(14-20)33-2/h3-9,14,16H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABFRSNVNZTXLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=CC(=C5)OC)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
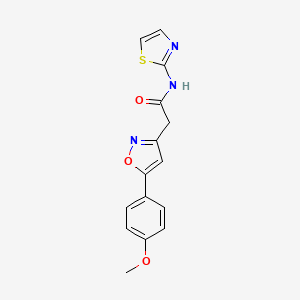
![1-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)prop-2-en-1-one](/img/structure/B2929106.png)
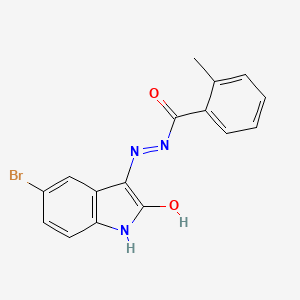
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2929108.png)
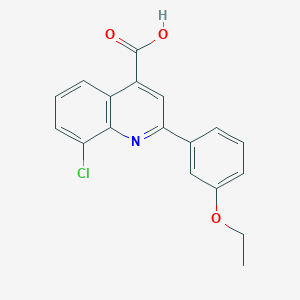
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2929114.png)
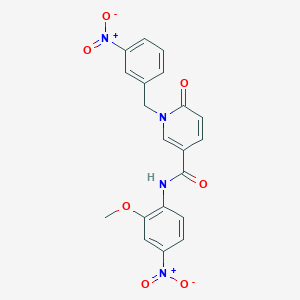
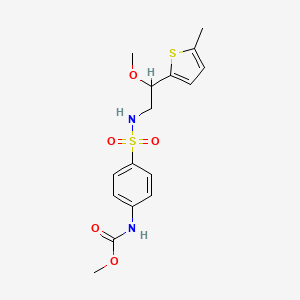
![2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2929119.png)
![7-{1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl}-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2929120.png)
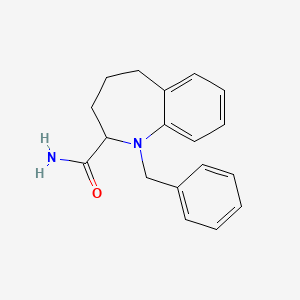
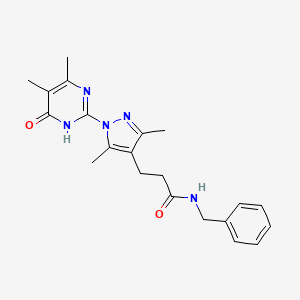
![3-[[[4-(4-Formylphenyl)benzoyl]amino]methyl]-N-methylbenzamide](/img/structure/B2929126.png)
